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molecular formula C13H26N2O3 B8681468 Tert-butyl 4-((ethylamino)methyl)-4-hydroxypiperidine-1-carboxylate

Tert-butyl 4-((ethylamino)methyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B8681468
M. Wt: 258.36 g/mol
InChI Key: RHVOTUCWCJZTOG-UHFFFAOYSA-N
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Patent
US09084794B2

Procedure details

Into a 100 mL round bottom flask was placed tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (2 g, 9.38 mmol). To this was added 2M ethanamine in methanol (23.44 ml, 46.9 mmol). A condenser was attached to the flask and the solution was stirred at reflux (100° C.) overnight. The solution was cooled and concentrated in vacuo to afford the title compound (2.4 g) which was carried forward without further purification. MS(ES)+ m/e 259.1 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23.44 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:3]2([CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]2)[CH2:2]1.[CH2:16]([NH2:18])[CH3:17].CO>>[CH2:16]([NH:18][CH2:2][C:3]1([OH:1])[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1)[CH3:17]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O1CC12CCN(CC2)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
23.44 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 mL round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
A condenser was attached to the flask
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)NCC1(CCN(CC1)C(=O)OC(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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